8,8,8-Trifluorooctan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula . It is classified as an amine and is notable for its trifluoromethyl group, which contributes to its unique chemical properties. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound is sourced from synthetic processes involving fluorinated precursors. It falls under the category of trifluoromethylated amines, which are known for their biological activity and utility in drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory use.
The synthesis of 8,8,8-trifluorooctan-1-amine hydrochloride can be achieved through several methods:
The synthesis typically requires controlled conditions to manage the reactivity of fluorinated intermediates. For instance, reactions may need to be conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen.
The molecular structure of 8,8,8-trifluorooctan-1-amine hydrochloride features a long carbon chain with a primary amine group at one end and three fluorine atoms attached to the eighth carbon:
The compound can participate in various chemical reactions typical of amines:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for 8,8,8-trifluorooctan-1-amine hydrochloride is primarily associated with its interaction with biological systems:
Studies indicate that compounds with similar structures exhibit significant biological activity, including antimicrobial and anticancer properties.
The cation-chloride cotransporters NKCC1 (Na⁺-K⁺-2Cl⁻ importer) and KCC2 (K⁺-Cl⁻ extruder) critically regulate neuronal chloride homeostasis, determining GABAergic signaling polarity. Dysregulation disrupts the excitation-inhibition (E/I) balance, contributing to neurodevelopmental pathologies:
Table 1: Pathophysiological Roles of CCCs in Neurodevelopmental Disorders
Disorder | CCC Alteration | Functional Consequence |
---|---|---|
Down Syndrome | ↑ NKCC1/KCC2 ratio | Excitatory GABA → Cognitive deficits |
Temporal Lobe Epilepsy | ↑ NKCC1 membrane trafficking | Seizure generation via GABAergic excitation |
Schizophrenia | Prefrontal NKCC1/KCC2 imbalance | Disrupted cortical inhibition |
KCC2’s membrane dynamics differ significantly from NKCC1—its slower mobility and stronger cytoskeletal anchoring enhance Cl⁻ extrusion stability. Conversely, NKCC1’s rapid endocytic cycling allows swift pathological upregulation [7] [9].
Bumetanide, a sulfamoyl benzoic acid diuretic, inhibits NKCC1 (IC₅₀ = 0.68 μM) but poorly crosses the blood-brain barrier (BBB) and potently blocks renal NKCC2 (IC₅₀ = 4.0 μM), causing dose-limiting diuresis [3] [8]. To overcome these limitations, medicinal chemistry strategies have evolved:
Table 2: Structural and Pharmacological Comparison of NKCC1 Inhibitors
Compound | Core Structure | NKCC1 IC₅₀ (μM) | logP | BBB Penetration |
---|---|---|---|---|
Bumetanide | Aryloxyacetic acid | 0.68 | 2.1 | Negligible |
Bumepamine | Benzylamine derivative | >100* | 3.2 | Moderate |
8,8,8-Trifluorooctan-1-amine | Linear alkylamine | Under study | 2.78 | High (predicted) |
*Bumepamine paradoxically lacks NKCC1 inhibition but enhances antiseizure drugs [8].
The trifluoromethyl group (−CF₃) is a critical pharmacophore enhancing CNS drug delivery:
Table 3: Impact of Fluorination on Key Physicochemical Properties
Property | Octan-1-amine HCl | 8,8,8-Trifluorooctan-1-amine HCl | Effect |
---|---|---|---|
logP | 1.92 | 2.78 | ↑ Lipophilicity |
Water Solubility | High | 45 mg/mL | ↓ Solubility |
pKa (amine) | 10.6 | 9.2 | ↑ Protonation |
Molecular dynamics simulations indicate that fluorinated alkyl chains adopt extended conformations, potentially improving membrane partitioning versus branched analogues (e.g., 1,1,1-trifluoro-5-methylhexan-3-amine hydrochloride) [6] [7]. This linear topology may optimize transporter binding by mimicking endogenous lipid substrates.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: